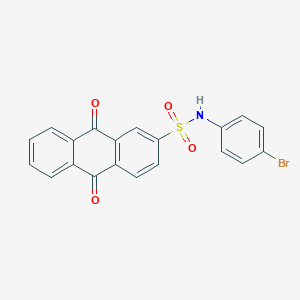

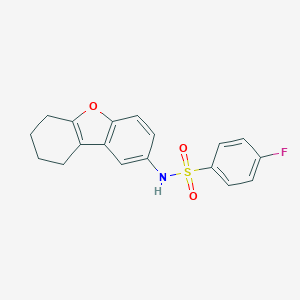

![molecular formula C23H15FN2O3S3 B491504 (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine CAS No. 441289-67-4](/img/structure/B491504.png)

(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . This makes it vital for the investigation of novel therapeutics .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Physical And Chemical Properties Analysis

Benzothiazole is an oily, flammable, red to brown liquid with a pungent odor that is very slightly soluble in water . It decomposes on heating producing hydrogen cyanide, sulfur oxides, and nitrogen oxides .科学的研究の応用

Benzothiazole Synthesis

Benzothiazole, a core component of the compound, is a privileged scaffold in the field of synthetic and medicinal chemistry . It’s used in the synthesis of a variety of compounds, including 2-arylbenzothiazoles . The synthesis process has been improved over the years, with methods such as the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

Pharmacological Properties

Benzothiazole derivatives and their metal complexes possess a wide range of pharmacological properties . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .

Industrial Applications

2-Aryl benzothiazoles, which can be synthesized from benzothiazole, have various industrial applications . For instance, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are also used in bacterial detection .

Use in OLEDs

Benzothiazole is used as an electrophosphorescent emitter in Organic Light Emitting Diodes (OLEDs) . This makes it a valuable compound in the field of electronics and display technology.

Anti-Tumor Imaging Agents

2-Aryl benzothiazoles are used as anti-tumor imaging agents . This makes them valuable in the field of medical imaging and cancer research.

Fluorescent Probes

2-Aryl benzothiazoles are used as fluorescent probes for analyte detection . This makes them useful in various fields where detection and measurement of substances are required.

作用機序

Target of Action

The primary targets of benzothiazole-based compounds are often associated with their potent biological activities. For instance, some benzothiazole derivatives have shown significant anti-tubercular activity, with the target being DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The mode of action of benzothiazole-based compounds involves their interaction with these targets, leading to inhibition or modulation of the target’s function. For instance, in the case of anti-tubercular activity, the compound binds to the active site of the DprE1 enzyme, inhibiting its function and thus affecting the synthesis of the mycobacterial cell wall .

Biochemical Pathways

The affected biochemical pathways often relate to the function of the target. In the case of DprE1, the inhibition of this enzyme disrupts the arabinogalactan biosynthesis pathway, leading to the inability of the bacteria to properly form its cell wall. This disruption can lead to the death of the bacteria, thus exhibiting the compound’s anti-tubercular activity .

Result of Action

The result of the compound’s action is often a consequence of its interaction with its target and the subsequent effects on the relevant biochemical pathways. For instance, the inhibition of the DprE1 enzyme leads to the disruption of the arabinogalactan biosynthesis pathway, resulting in the death of the bacteria .

Safety and Hazards

将来の方向性

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13,26-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCYPBNLEBQUOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

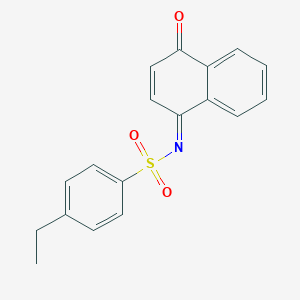

![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)

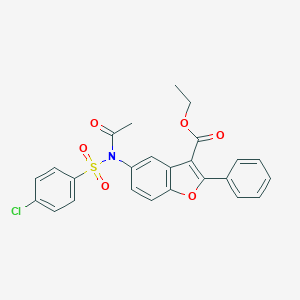

![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)

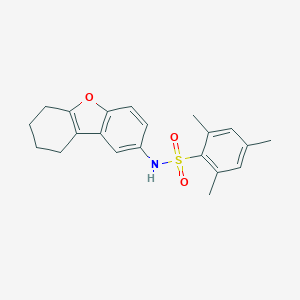

![2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491447.png)

![4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491453.png)

![4-(tert-butyl)-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491455.png)

![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)